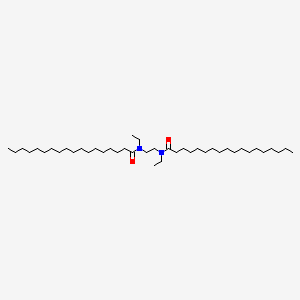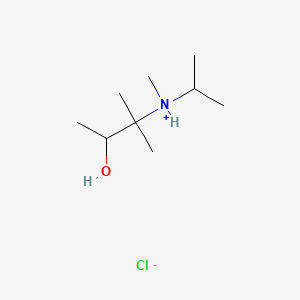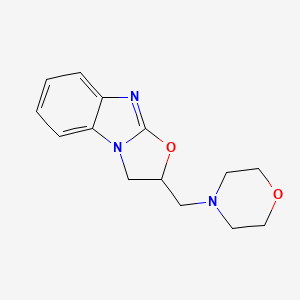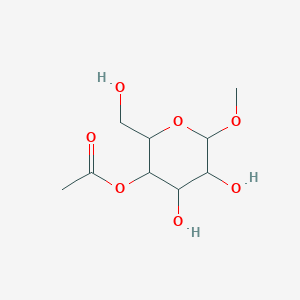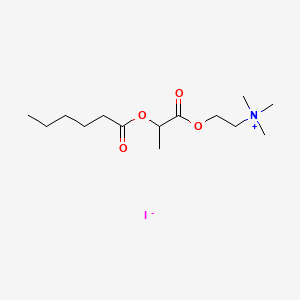
2-(1-Oxo-2-((1-oxohexyl)oxy)propoxy)-N,N,N-trimethylethanaminium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Oxo-2-((1-oxohexyl)oxy)propoxy)-N,N,N-trimethylethanaminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in disinfectants, antiseptics, and surfactants. This specific compound has unique structural features that make it suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxo-2-((1-oxohexyl)oxy)propoxy)-N,N,N-trimethylethanaminium iodide typically involves the following steps:
Formation of the Ester Linkage: The initial step involves the esterification of a carboxylic acid with an alcohol to form an ester. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid.
Quaternization: The ester is then reacted with a tertiary amine, such as trimethylamine, in the presence of an alkylating agent like methyl iodide. This step results in the formation of the quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(1-Oxo-2-((1-oxohexyl)oxy)propoxy)-N,N,N-trimethylethanaminium iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The iodide ion can be substituted with other anions, such as chloride or bromide, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of silver nitrate or sodium chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions will produce different quaternary ammonium salts.
科学的研究の応用
2-(1-Oxo-2-((1-oxohexyl)oxy)propoxy)-N,N,N-trimethylethanaminium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound’s antimicrobial properties make it useful in studying microbial resistance and developing new disinfectants.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: The compound is used in the formulation of cleaning agents, disinfectants, and surfactants.
作用機序
The mechanism of action of 2-(1-Oxo-2-((1-oxohexyl)oxy)propoxy)-N,N,N-trimethylethanaminium iodide involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This disruption is facilitated by the compound’s ability to integrate into the lipid bilayer and alter its structural integrity.
類似化合物との比較
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and antimicrobial agent.
Dodecyltrimethylammonium Chloride: Known for its use in detergents and disinfectants.
Uniqueness
2-(1-Oxo-2-((1-oxohexyl)oxy)propoxy)-N,N,N-trimethylethanaminium iodide is unique due to its specific ester linkage and quaternary ammonium structure, which provide enhanced stability and antimicrobial activity compared to other similar compounds. Its ability to undergo various chemical reactions also makes it versatile for different applications in research and industry.
特性
CAS番号 |
73231-81-9 |
|---|---|
分子式 |
C14H28INO4 |
分子量 |
401.28 g/mol |
IUPAC名 |
2-(2-hexanoyloxypropanoyloxy)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C14H28NO4.HI/c1-6-7-8-9-13(16)19-12(2)14(17)18-11-10-15(3,4)5;/h12H,6-11H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
MIMKTUWAYMQEQM-UHFFFAOYSA-M |
正規SMILES |
CCCCCC(=O)OC(C)C(=O)OCC[N+](C)(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


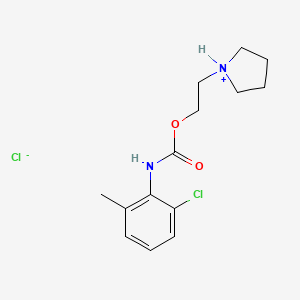
![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate](/img/structure/B13766010.png)
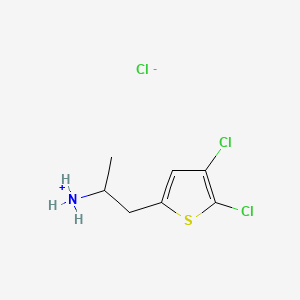


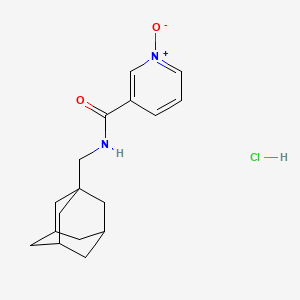

![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13766044.png)
